molecular formula C15H26O B7821244 Farnesol

Farnesol

Cat. No. B7821244
M. Wt: 222.37 g/mol
InChI Key: CRDAMVZIKSXKFV-UHFFFAOYSA-N
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Description

Farnesol is a colorless liquid with a delicate floral odor. (NTP, 1992)
Farnesol is a natural product found in Alpinia conchigera, Lonicera japonica, and other organisms with data available.
A colorless liquid extracted from oils of plants such as citronella, neroli, cyclamen, and tuberose. It is an intermediate step in the biological synthesis of cholesterol from mevalonic acid in vertebrates. It has a delicate odor and is used in perfumery. (From McGraw-Hill Dictionary of Scientific and Technical Terms, 5th ed)

Scientific Research Applications

Pharmacological Applications

Farnesol (C15H26O) is notable for its wide range of pharmacological activities. It's recognized for its antimicrobial, antitumor, and antioxidant properties. Research has also highlighted its efficacy in preventing and treating diseases affecting the dermis, central nervous, and cardiovascular systems, along with various microorganism-caused diseases and cancers. However, a significant limitation in the development of farnesol-based pharmaceutical products is the lack of specificity in reporting the type of farnesol isomer investigated in studies (Delmondes et al., 2020).

Biomedical Applications

Farnesol, a quorum sensing molecule (QSM), exhibits a broad spectrum of cellular functions and has immense therapeutic potential. It's involved in regulating various physiological processes such as filamentation, biofilm development, drug efflux, and apoptosis. Notably, farnesol and its derivatives showcase anti-biofilm, anti-cancer, anti-tumor, and fungicidal properties. Moreover, its antimicrobial potential is amplified when combined with known antifungal drugs or through nano-formulation (Gupta et al., 2019).

Interaction with Microorganisms

Farnesol's role as a quorum-sensing molecule in Candida albicans introduces intriguing effects, including filament inhibition in this polymorphic fungus. Despite extensive research, the exact mechanisms of farnesol's action, particularly its interference with the Ras1-cAMP pathway, remain partly unresolved (Langford et al., 2009).

Farnesol in Nanotechnology and Biofilms

The interplay between farnesol and biofilms is crucial, as biofilms serve as a significant virulence factor in infections, providing resistance to conventional antimicrobials. Farnesol's inhibitory effects on biofilm formation and its synergistic actions with clinical antimicrobials make it a promising candidate for biofilm eradication. Nanotechnology can augment the efficacy of farnesol, enhancing its solubility, reducing volatility, and increasing bioavailability, thus paving the way for more effective antibiofilm therapies (Costa et al., 2021).

properties

IUPAC Name

3,7,11-trimethyldodeca-2,6,10-trien-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDAMVZIKSXKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCO)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name FARNESOL
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DSSTOX Substance ID

DTXSID3032389
Record name Farnesol
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Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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Physical Description

Farnesol is a colorless liquid with a delicate floral odor. (NTP, 1992), Colorless liquid with a delicate floral odor; [Hawley], Slightly yellow to colourless liquid; mild, oily, floral aroma
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name FARNESOL
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Farnesol
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Farnesol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

230 to 235 °F at 760 mmHg (NTP, 1992), 110-113 °C, BP: 145-146 °C at 3 mm Hg
Details Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 484
Record name FARNESOL
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Details Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 484
Record name FARNESOL
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Solubility

Soluble in three volumes of 70% alcohol, SOL IN ALCOHOL: 1:3 IN 70% ALCOHOL, Solubility in alcohol: 1 mL in 1 mL 95% ethanol, Insoluble in water, Insoluble in water; soluble in oils, soluble (in ethanol)
Details FCC; Food chemicals codex. Committee on Food Chemicals Codex, Food and Nutrition Board, Institute of Medicine. 5th.. Washington, DC: National Academy Press p. 562 (2003)
Record name FARNESOL
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Details FCC; Food chemicals codex. Committee on Food Chemicals Codex, Food and Nutrition Board, Institute of Medicine. 5th.. Washington, DC: National Academy Press p. 562 (2003)
Record name Farnesol
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1239/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.8846 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8871 at 20 °C/4 °C, Sp gr: 0.884-0.891, 0.884-0.889
Details FCC; Food chemicals codex. Committee on Food Chemicals Codex, Food and Nutrition Board, Institute of Medicine. 5th.. Washington, DC: National Academy Press p. 263 (2003)
Record name FARNESOL
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Details FCC; Food chemicals codex. Committee on Food Chemicals Codex, Food and Nutrition Board, Institute of Medicine. 5th.. Washington, DC: National Academy Press p. 263 (2003)
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Details FCC; Food chemicals codex. Committee on Food Chemicals Codex, Food and Nutrition Board, Institute of Medicine. 5th.. Washington, DC: National Academy Press p. 263 (2003)
Record name Farnesol
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Vapor Pressure

0.0000394 [mmHg]
Record name Farnesol
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Mechanism of Action

... the effect of 20 uM farnesol on the distribution of protein kinase C (PKC) between cytosolic and membrane fractions of HeLa S3K cells and fibroblasts line CF-3 was examined. In HeLa cells farnesol caused translocation of PKC from membrane fraction to cytosol after 1h of incubation and also prevented PMA-stimulated induction of PKC translocation from cytosol to membranes. Up to 6 h of incubation, there was no effect of farnesol on PKC localization in CF-3 fibroblasts. The results point to possible involvement of PKC in the toxic effect of farnesol ..., ... in MCF-7 human breast cancer cells, farnesol induced the expression of thyroid hormone receptor (THR) beta1 mRNA and protein at concentrations that inhibited cell growth. Changes in the expression of THR responsive genes, however, suggested that farnesol inhibits THR-mediated signaling. Protein extracts from cells treated with farnesol displayed decreased binding to oligodeoxynucleotides containing a consensus sequence for the THR response element, despite the higher THRbeta1 content, providing a mechanism to explain the decreased transcriptional activity of cellular THRs., Farnesol-mediated apoptosis was prevented by transformation with a plasmid coding for the phosphatidic acid (PA) phosphatase LPP3, but not by an inactive LPP3 point mutant. Farnesol did not directly inhibit LPP3 PA phosphatase enzyme activity in an in vitro mixed micelle assay. ...
Details PMID:16176276, Taylor MM et al; FEBS J 272 (19): 5056-63 (2005)
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Product Name

Farnesol

Color/Form

Colorless liquid, Slightly yellow liquid

CAS RN

4602-84-0
Record name FARNESOL
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Synthesis routes and methods

Procedure details

Arctander "Perfume and Flavor Chemicals (Aroma Chemicals)" at monograph 1378 discloses "Farnesal," 2,6,10-trimethyl-2,6,10-dodecatrien-12-al to have a very mild, sweet oily, slightly woody, tenacious odor. On the other hand, Arctander also describes, at Monograph 1379, Farnesene, 2,6,10-trimethyl-2,6,9,11-dodecatetraene defined according to the structure: ##STR3## to have a very mild, sweet and warm, rather nondescript odor of good tenacity. Arctander further states that apart from some possible use in the reconstruction of certain essential oils, there is to the author's knowledge, very little, if any, use for this sesquiterpene in perfumery as such. Arctander further states that Farnesene having the structure: ##STR4## is produced by dehydration of Farnesol by heat with a potassium dehydrating agent or from Nerolidol by heat with acetic anhydride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42,900
Citations
JH Joo, AM Jetten - Cancer letters, 2010 - Elsevier
The isoprenoid alcohol farnesol is an effective inducer of cell cycle arrest and apoptosis in a variety of carcinoma cell types. In addition, farnesol has been reported to inhibit …
Number of citations: 237 www.sciencedirect.com
YY Jung, ST Hwang, G Sethi, L Fan, F Arfuso, KS Ahn - Molecules, 2018 - mdpi.com
… /anti-oncogenic effects, farnesol can modulate Ras protein … farnesol against cancers and inflammatory disorders. Furthermore, these findings support the clinical development of farnesol …
Number of citations: 108 www.mdpi.com
M Polke, I Leonhardt, O Kurzai… - Critical reviews in …, 2018 - Taylor & Francis
… currently known aspects of farnesol production, sensing and … farnesol concentrations that are lethal to other microbes. Furthermore, we summarize new literature on the role of farnesol …
Number of citations: 87 www.tandfonline.com
G de Araújo Delmondes, DS Bezerra… - Food and Chemical …, 2019 - Elsevier
… the pharmacological and toxicological effects of farnesol, published between January 1960 … and toxicological effects of farnesol. This study concludes that farnesol possesses different …
Number of citations: 23 www.sciencedirect.com
ME Shirtliff, BP Krom, RAM Meijering… - Antimicrobial agents …, 2009 - Am Soc Microbiol
… In addition, we have shown that farnesol can trigger apoptosis in mammalian cells via the … the mechanism behind farnesol cytotoxicity in C. albicans, the response to farnesol was …
Number of citations: 273 journals.asm.org
BM Forman, E Goode, J Chen, AE Oro, DJ Bradley… - Cell, 1995 - cell.com
… is activated by farnesol derivatives. A … or farnesol (or both) could potentially serve as ligands for FXR. To date, we have not been able to demonstrate specific binding of JH III or farnesol (…
Number of citations: 359 www.cell.com
MA Jabra-Rizk, TF Meiller, CE James… - Antimicrobial agents …, 2006 - Am Soc Microbiol
… , farnesol was described as a quorum-sensing molecule with possible antimicrobial properties. In this study, the effect of farnesol … bromide uptake testing, farnesol was shown to inhibit …
Number of citations: 409 journals.asm.org
EJ Corey, JA Katzenellenbogen… - Journal of the American …, 1967 - ACS Publications
… spectrum of synthetic farnesol indicates a parent mass of 222.1985 (calcd 222.1984). The diphenylurethan derivative of synthetic farnesol hadmp 60-61 [see R. B. Bates, D. …
Number of citations: 413 pubs.acs.org
C Cugini, MW Calfee, JM Farrow III… - Molecular …, 2007 - Wiley Online Library
… Farnesol is a sesquiterpene produced by many organisms, including the fungus Candida albicans. Here, we report that the addition of farnesol to … Within 15 min of farnesol addition, …
Number of citations: 381 onlinelibrary.wiley.com
A Davis‐Hanna, AE Piispanen, LI Stateva… - Molecular …, 2008 - Wiley Online Library
… 75 μM dodecanol or farnesol. Because farnesol and dodecanol could suppress the hyperfilamentation phenotype of the CAI4-Ras1 G13V strain, we sought to determine if farnesol and …
Number of citations: 285 onlinelibrary.wiley.com

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